molecular formula C8H11N3O3S B14823913 6-Amino-5-cyclopropoxypyridine-3-sulfonamide

6-Amino-5-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14823913
M. Wt: 229.26 g/mol
InChI Key: UNMHKTWRBNZZHE-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Amino-5-cyclopropoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The amino and cyclopropoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

6-Amino-5-cyclopropoxypyridine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

6-amino-5-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C8H11N3O3S/c9-8-7(14-5-1-2-5)3-6(4-11-8)15(10,12)13/h3-5H,1-2H2,(H2,9,11)(H2,10,12,13)

InChI Key

UNMHKTWRBNZZHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)N

Origin of Product

United States

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